

5-(4-Fluorophenoxy)valeric Acid: Mechanistic Insights & Research Applications

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Compound of Interest

Compound Name: 5-(4-Fluorophenoxy)valeric Acid

CAS No.: 347867-75-8

Cat. No.: B1322480

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Executive Summary

5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8) is a specialized fluorinated carboxylic acid derivative utilized primarily as a metabolic probe and pharmacophore scaffold in drug discovery. Structurally, it combines a lipophilic fluorinated aromatic tail with a hydrophilic pentanoic acid (valeric) head group, linked by an ether oxygen.

Its mechanism of action is multimodal, defined by its structural homology to three distinct classes of bioactive molecules:

- **PPAR- α Agonists (Fibrates):** It acts as a simplified ligand for the Peroxisome Proliferator-Activated Receptor alpha, regulating lipid metabolism.
- **Sweet Taste Inhibitors (Lactisole Analogs):** It targets the TAS1R2/TAS1R3 transmembrane domain, serving as a probe for sensory reception modulation.
- **Chemical Chaperones (Phenylvaleric Acid Analogs):** It functions as a hydrophobicity-enhanced analog of 5-phenylvaleric acid, potentially modulating protein folding and histone deacetylation (HDAC) pathways.

This guide dissects these mechanisms, providing the rationale for its use in "Hit-to-Lead" optimization and metabolic stability studies.

Chemical Identity & Physicochemical Properties

Before analyzing the biological mechanism, the researcher must understand the molecule's physicochemical behavior, which dictates its bioavailability and receptor interaction.

Property	Data	Relevance to Mechanism
IUPAC Name	5-(4-fluorophenoxy)pentanoic acid	Official nomenclature for synthesis.
Molecular Formula	C ₁₁ H ₁₃ FO ₃	Fluorine atom confers metabolic stability.
Molecular Weight	212.22 g/mol	Fragment-like size; high ligand efficiency potential.
LogP (Predicted)	~2.8 - 3.1	Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
pKa (Acid)	~4.8	Exists as an anion (carboxylate) at physiological pH (7.4), essential for salt-bridge formation with receptor arginine residues.
H-Bond Donors/Acceptors	1 / 3	The ether oxygen acts as a weak acceptor; the carboxylate is the primary anchor.

Mechanism of Action (MoA)

Core Mechanism A: PPAR- α Ligand Mimicry

The most authoritative mechanistic pathway for phenoxyalkanoic acids is their activity as Peroxisome Proliferator-Activated Receptor alpha (PPAR α) agonists.

- **Structural Logic:** The compound mimics the structure of fatty acids (endogenous ligands) and fibrates (synthetic agonists like Gemfibrozil).
- **Binding Mode:**
 - **Carboxylate Head:** Forms a critical electrostatic network (salt bridge) with Tyr464 and His440 in the PPAR α Ligand Binding Domain (LBD).
 - **Linker (Valeric Chain):** The 5-carbon chain spans the hydrophobic entrance, positioning the aromatic tail.
 - **Tail (4-F-Phenoxy):** The fluorinated ring occupies the hydrophobic pocket. The fluorine atom at the para position increases lipophilicity and prevents metabolic oxidation, enhancing residence time compared to non-fluorinated analogs.

Core Mechanism B: Allosteric Modulation of TAS1R2/TAS1R3

Phenoxyalkanoic acids are established inhibitors of the sweet taste receptor heterodimer TAS1R2/TAS1R3.

- **Target:** The transmembrane domain (TMD) of the TAS1R3 subunit.
- **Action:** Negative Allosteric Modulation (NAM).
- **Causality:** The ether oxygen and the carboxylic acid create a specific geometry that stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling (Gustducin). **5-(4-Fluorophenoxy)valeric acid** serves as a probe to map the depth of this transmembrane pocket.

Core Mechanism C: Metabolic Stability Probe (The Fluorine Effect)

In drug development, this compound is often used to study metabolic blockade.

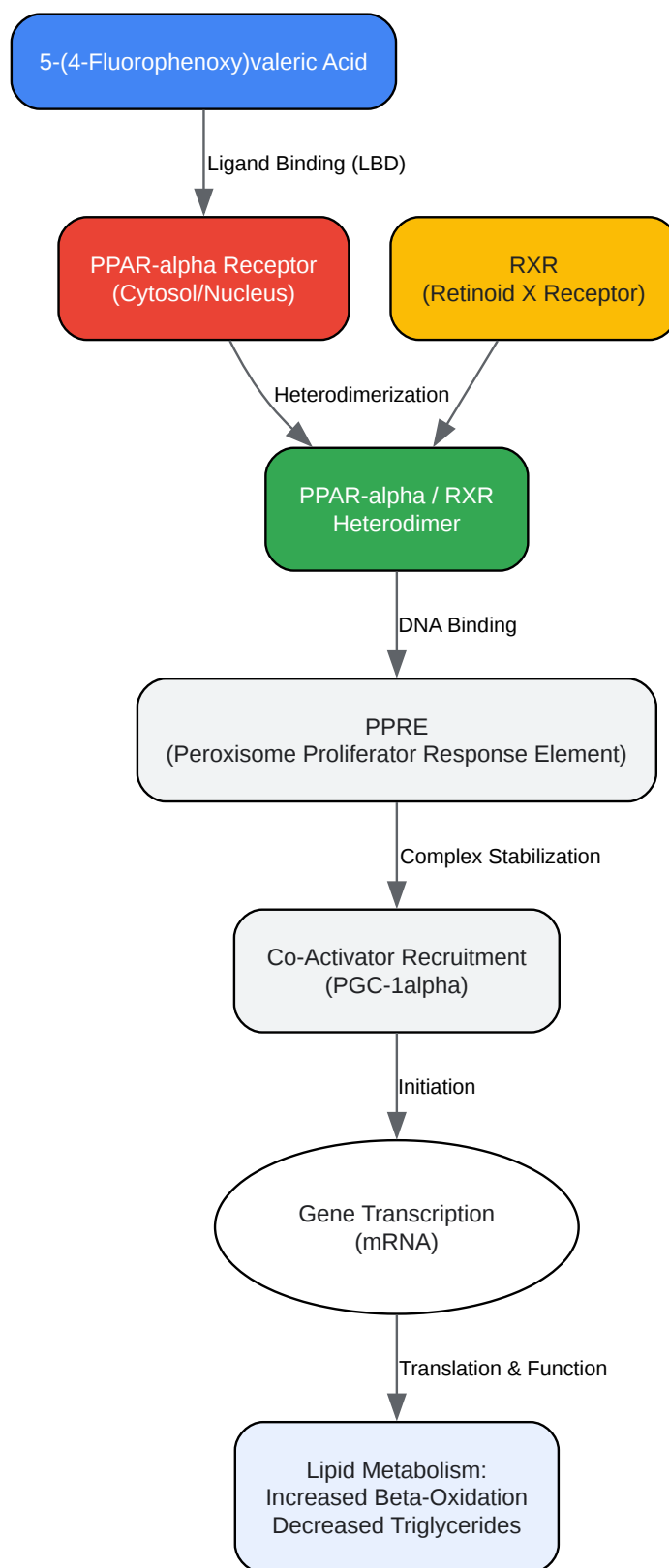
- **Cytochrome P450 Inhibition:** The C-F bond is extremely strong (approx. 116 kcal/mol). Replacing a hydrogen with fluorine at the para position of the phenoxy ring blocks the

primary site of Phase I metabolism (aromatic hydroxylation).

- Application: It is used as a "metabolically blocked" control against 5-phenoxyvaleric acid to determine if rapid clearance is driven by ring oxidation.

Visualization: The PPAR Signaling Pathway

The following diagram illustrates the downstream effects of **5-(4-Fluorophenoxy)valeric Acid** acting as a PPAR α agonist.



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Caption: Activation of the PPAR-alpha pathway by **5-(4-Fluorophenoxy)valeric acid**, leading to transcriptional regulation of lipid metabolism genes.

Experimental Protocols

To validate the mechanism of action in a research setting, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: PPAR-alpha Nuclear Receptor Assay (Luciferase Reporter)

Objective: Quantify the agonist potency (EC50) of the compound.

- Cell Line: HEK293T or HepG2 cells.
- Transfection:
 - Plasmid 1: Expression vector for human PPAR α (e.g., pSG5-hPPAR α).
 - Plasmid 2: PPRE-driven Luciferase reporter (e.g., (PPRE)3-TK-Luc).
 - Control: Renilla luciferase (for normalization).
- Treatment:
 - Seed cells in 96-well plates (20,000 cells/well).
 - Incubate for 24h.
 - Treat with **5-(4-Fluorophenoxy)valeric Acid** (Concentration range: 1 nM to 100 μ M).
 - Positive Control: Fenofibrate (10 μ M) or GW7647 (100 nM).
 - Negative Control: DMSO vehicle (0.1%).
- Readout: Lyse cells after 24h treatment and measure Luminescence using a Dual-Luciferase assay kit.

- Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine EC50.

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Confirm the stability conferred by the 4-Fluoro substitution.

- System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
- Reaction Mix:
 - Test Compound: 1 μ M final concentration.
 - Microsomes: 0.5 mg/mL protein.
 - Buffer: 100 mM Potassium Phosphate (pH 7.4).
- Initiation: Add NADPH-regenerating system (or 1 mM NADPH).
- Sampling: Aliquot 50 μ L at t = 0, 5, 15, 30, 60 min.
- Quenching: Add 150 μ L ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time.
 - Slope (k) = elimination rate constant.
 - Half-life ($t_{1/2}$) = $0.693 / k$.
 - Validation: Compare $t_{1/2}$ of **5-(4-Fluorophenoxy)valeric acid** vs. non-fluorinated 5-phenoxyvaleric acid. The fluorinated variant should show significantly longer $t_{1/2}$.

References

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Sources

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